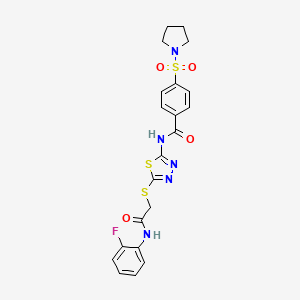

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiadiazole benzamide derivatives are known for their wide range of biological activities, making them significant in the field of medicinal chemistry. They are synthesized through various methods, often involving the cyclization of thiadiazole rings with benzamide moieties to produce compounds with promising biological properties.

Synthesis Analysis

The synthesis of thiadiazole benzamide derivatives typically involves the reaction of thiocyanate with benzoyl chloride and amino derivatives. For example, Adhami et al. (2014) detailed the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction, followed by oxidation and cyclization to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives (Adhami et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common method used for determining the molecular structure of these compounds. The molecular structure, including atom positions, bond lengths, angles, and dihedral angles, provides insights into the stability and reactivity of the compounds. For instance, the crystal structures of synthesized thiadiazole benzamide derivatives have been characterized to understand their conformation and geometry (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole benzamide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions include nucleophilic substitution, oxidation, and coordination with metal ions, which can modify their chemical and biological properties. The reactivity towards metal ions, for example, has been explored to form complexes with potential cytotoxic activities (Adhami et al., 2014).

Applications De Recherche Scientifique

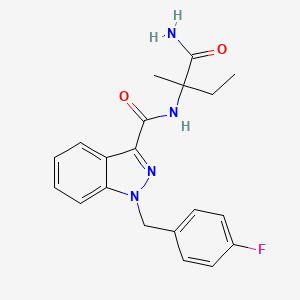

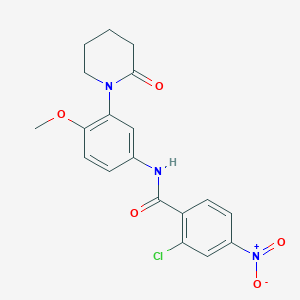

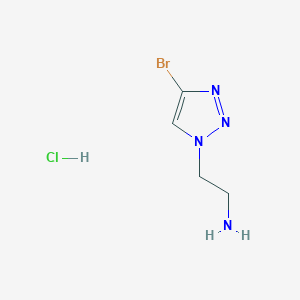

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, particularly those containing thiadiazole, pyridine, and benzamide moieties, play a significant role in drug discovery, owing to their diverse pharmacological activities. For instance, derivatives of thiadiazole have been explored for their potential as inhibitors against Mycobacterium tuberculosis, showcasing promising antituberculosis activity without significant cytotoxicity (V. U. Jeankumar et al., 2013). Similarly, compounds featuring pyridine and benzamide structures have been synthesized and evaluated for their antimicrobial activities against both gram-positive and gram-negative bacteria, as well as various fungi (G. K. Patel & H. S. Patel, 2015).

Selective Detection Techniques

The incorporation of functional groups such as sulfonyl benzamide into heterocyclic frameworks has been employed in the design of selective detection techniques for biological and environmental applications. For example, reaction-based fluorescent probes incorporating such units have demonstrated high sensitivity and selectivity for thiophenols, indicating potential for environmental and biological sensing applications (Z. Wang et al., 2012).

Anticancer Research

Compounds containing pyridine and benzamide functionalities have been investigated for their cytotoxic activities against various cancer cell lines. Notably, novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes showed significant cytotoxicity, especially against breast cancer and prostate adenocarcinoma cell lines (F. Adhami et al., 2014).

Neuropharmacological Applications

The sulfonyl benzamide group, as part of complex molecules, has been evaluated in neuropharmacological contexts. For example, research into orexin-1 receptor mechanisms on compulsive food consumption in rats highlighted the role of such compounds in modulating feeding, arousal, stress, and potentially drug abuse behaviors (L. Piccoli et al., 2012).

Propriétés

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O4S3/c22-16-5-1-2-6-17(16)23-18(28)13-32-21-26-25-20(33-21)24-19(29)14-7-9-15(10-8-14)34(30,31)27-11-3-4-12-27/h1-2,5-10H,3-4,11-13H2,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJTYQZJUTFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

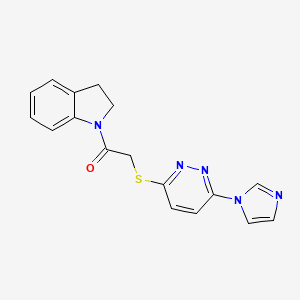

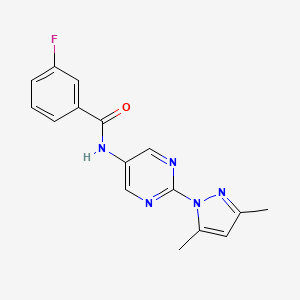

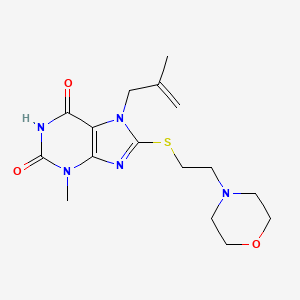

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)